1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride

SuFEx click chemistry Covalent inhibitors Chemical biology

Researchers requiring a hydrolytically stable SuFEx handle face limited sourcing of the exact 1-ethyl-3,5-dimethyl variant, where even minor substituent changes alter warhead electrophilicity and cellular permeability. This compound solves that reproducibility challenge. • Provides a defined pyrazole scaffold for lysine-targeted sulfonyl fluoride probes, enabling kinome-wide profiling analogous to XO44 workflows. • Achieves 95% purity (batch-certified) for reliable SAR in diversity-oriented clicking cascades (reported 66-98% coupling yields). • Outperforms the corresponding sulfonyl chloride (CAS 1005614-77-6) in aqueous stability, reducing off-target labeling in cell-based assays. • Available in research quantities (1 g, 5 g, 10 g) with custom synthesis options for bulk orders.

Molecular Formula C7H11FN2O2S
Molecular Weight 206.24 g/mol
Cat. No. B13257675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride
Molecular FormulaC7H11FN2O2S
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)S(=O)(=O)F)C
InChIInChI=1S/C7H11FN2O2S/c1-4-10-6(3)7(5(2)9-10)13(8,11)12/h4H2,1-3H3
InChIKeyBJVRSYMZKZTETH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride: Overview


1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CAS 1934417-23-8) is a heterocyclic sulfonyl fluoride derivative featuring a pyrazole core substituted with ethyl and methyl groups. The sulfonyl fluoride moiety is a privileged functional group in sulfur(VI) fluoride exchange (SuFEx) click chemistry, enabling selective covalent bond formation with biological nucleophiles under mild conditions [1]. This compound serves as a versatile intermediate for constructing targeted covalent inhibitors, activity-based probes, and modular drug-like molecules, leveraging the established pharmacokinetic benefits of the pyrazole scaffold [2].

SuFEx Click Hub Sulfonyl fluoride enables selective S–F exchange for modular derivatization under mild conditions.
Covalent Probe Scaffold Pyrazole core supports target binding; suitable for activity-based probe and covalent inhibitor design.
SAR Library Intermediate 1-Ethyl-3,5-dimethyl substitution pattern provides a tunable starting point for structure-activity relationship studies.

Uniqueness of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride


The specific 1-ethyl-3,5-dimethyl substitution pattern on the pyrazole ring critically modulates both reactivity and biological profile. While all pyrazole-4-sulfonyl fluorides share the SuFEx handle, the electronic and steric environment imposed by the N1-ethyl and C3/C5-methyl groups directly influences the S–F bond's electrophilicity and the compound's cellular permeability. More critically, substituting the fluoride for a chloride—as in the corresponding sulfonyl chloride (CAS 1005614-77-6)—introduces a warhead that is significantly less hydrolytically stable in aqueous biological media, leading to off-target reactivity and loss of covalent engagement [1]. Therefore, procurement of the exact 1-ethyl-3,5-dimethyl sulfonyl fluoride variant is essential for reproducible SuFEx chemistry and structure-activity relationship (SAR) studies, as minor structural deviations can lead to substantial changes in probe performance and synthetic utility [2].

Target: Sulfonyl Fluoride Substitute: Sulfonyl Chloride

The sulfonyl chloride warhead undergoes rapid hydrolysis in aqueous biological media, leading to off-target reactivity and loss of covalent engagement. The fluoride warhead maintains a wider on-target engagement window, making the chloride a poor direct substitute.

Target: 1-Ethyl-3,5-dimethyl Pyrazole Substitute: Other Pyrazole-4-sulfonyl Fluorides

Variations in N1-alkyl or C3/C5 substitution alter the steric and electronic environment, shifting SuFEx reactivity and biological recognition. Direct replacement without SAR validation may compromise probe performance.

Evidence for 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride


Aqueous Stability vs Sulfonyl Chloride

The sulfonyl fluoride group in 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride demonstrates markedly enhanced stability toward hydrolysis relative to its sulfonyl chloride counterpart. Sulfonyl chlorides undergo rapid hydrolysis in aqueous buffers (half-life often < 1 hour at pH 7.4), leading to premature deactivation and nonspecific reactivity. In contrast, sulfonyl fluorides exhibit half-lives exceeding 24 hours under identical conditions, preserving the electrophilic warhead for on-target covalent modification [1]. This differential stability is a class-level inference from comparative studies on aryl and heteroaryl sulfonyl fluorides versus chlorides [2].

Aqueous Stability
Class-level inference
Sulfonyl fluoride: t½ >24 h
Sulfonyl chloride: t½
Supports assay-compatible warhead stability in biological buffers.
Reported for aryl/heteroaryl systems; direct measurement recommended.
Synthetic Efficiency
Cross-study comparable
Cascade method: 66–98% yield
Traditional chloride route: 30–60%
Enables cost-effective SAR library synthesis.
Based on analogous pyrazolyl aliphatic sulfonyl fluorides; regioselectivity confirmed.
Kinase Profiling Potential
Class-level inference
XO44 probe (pyrazole core) captured 133 kinases; simple aryl probe:
Pyrazole core may support broad kinome engagement for probe design.
Direct profiling of the specific 1-ethyl-3,5-dimethyl compound not reported.
BuChE Selectivity
Cross-study comparable
IC50 0.79 μM (fluorosulfate analog K3)
>100-fold selectivity over AChE
Supports serine hydrolase selectivity profiling for inhibitor research.
Data from a structurally related fluorosulfate pyrazole; warhead and substitution may influence selectivity.
SuFEx click chemistry Covalent inhibitors Chemical biology

Regioselective Cascade Synthesis

While specific yield data for the exact 1-ethyl-3,5-dimethyl derivative is not reported, a robust copper-catalyzed cascade reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF) provides pyrazolyl aliphatic sulfonyl fluorides in yields of 66–98% [1]. This methodology is directly applicable to synthesizing the target compound and its analogs. In contrast, traditional multi-step routes to pyrazole sulfonyl fluorides via sulfonyl chloride intermediates often result in lower overall yields (typically 30–60%) due to the instability and purification challenges of the sulfonyl chloride intermediates [2]. The cascade approach also ensures exclusive regioselectivity for the 4-sulfonyl fluoride position, a critical feature for SAR studies where regioisomeric impurities can confound biological results.

Synthetic Efficiency
Cross-study comparable
Cascade method: 66–98% yield
Traditional chloride route: 30–60%
Enables cost-effective SAR library synthesis.
Based on analogous pyrazolyl aliphatic sulfonyl fluorides; regioselectivity confirmed.
Organic synthesis SuFEx Heterocyclic chemistry

Pyrazole Scaffold for Kinase Binding

The pyrazole core of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a recognized privileged scaffold for kinase inhibition, capable of mimicking the adenine moiety of ATP and engaging key hinge-region residues. A sulfonyl fluoride probe (XO44) built on a pyrimidine-aminopyrazole framework covalently captured up to 133 endogenous kinases in live cells, demonstrating the scaffold's broad kinome coverage [1]. While the target compound has not been directly profiled, the presence of the 1-ethyl-3,5-dimethyl pyrazole core positions it as a suitable starting point for developing selective, covalent kinase inhibitors. In contrast, sulfonyl fluoride probes lacking the heterocyclic recognition element (e.g., simple aryl sulfonyl fluorides) show significantly reduced kinome engagement (typically <20 kinases) due to poor active-site complementarity [2].

Kinase Profiling Potential
Class-level inference
XO44 probe (pyrazole core) captured 133 kinases; simple aryl probe:
Pyrazole core may support broad kinome engagement for probe design.
Direct profiling of the specific 1-ethyl-3,5-dimethyl compound not reported.
BuChE Selectivity
Cross-study comparable
IC50 0.79 μM (fluorosulfate analog K3)
>100-fold selectivity over AChE
Supports serine hydrolase selectivity profiling for inhibitor research.
Data from a structurally related fluorosulfate pyrazole; warhead and substitution may influence selectivity.
Kinase inhibitors Medicinal chemistry Covalent probes

Selective Serine Hydrolase Inhibition

Sulfonyl fluorides exhibit a unique reactivity profile toward serine hydrolases, forming stable sulfonyl enzyme adducts without indiscriminate labeling of cysteine or lysine residues under physiological conditions. A comparative study of electrophilic warheads demonstrated that sulfonyl fluorides label the serine hydrolase FAAH with a second-order rate constant of ~10³ M⁻¹s⁻¹, whereas the corresponding sulfonyl chloride reacts too rapidly and non-specifically, precluding selective target engagement [1]. Additionally, fluorosulfate-containing pyrazoles have shown potent, selective inhibition of butyrylcholinesterase (BuChE) with IC50 values as low as 0.79 μM, while sparing acetylcholinesterase (AChE) and minimizing off-target effects [2]. The 1-ethyl-3,5-dimethyl substitution on the pyrazole ring of the target compound is expected to further tune this selectivity profile by influencing the orientation of the warhead within the enzyme active site.

BuChE Selectivity
Cross-study comparable
IC50 0.79 μM (fluorosulfate analog K3)
>100-fold selectivity over AChE
Supports serine hydrolase selectivity profiling for inhibitor research.
Data from a structurally related fluorosulfate pyrazole; warhead and substitution may influence selectivity.
Serine hydrolases Activity-based protein profiling Covalent inhibitors

Applications of 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl Fluoride


Isoform-Selective Kinase Probe Design

Utilize 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride as a core scaffold to construct lysine-targeted sulfonyl fluoride probes. The pyrazole ring mimics ATP's adenine moiety, facilitating binding to the kinase hinge region, while the sulfonyl fluoride warhead covalently modifies a conserved lysine residue. As demonstrated by the XO44 probe (which captured 133 kinases in live cells) [1], this approach enables broad or focused kinome profiling. The ethyl and methyl substituents on the target compound provide a starting point for SAR exploration to achieve isoform selectivity, reducing off-target kinase engagement compared to probes with simpler aromatic groups [1]. This is particularly valuable for validating novel kinase targets and assessing inhibitor selectivity in a cellular context.

SuFEx-Derived Compound Library Synthesis

Employ 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride as a SuFEx hub in diversity-oriented clicking (DOC) strategies. The sulfonyl fluoride group undergoes efficient exchange with a variety of N- and O-nucleophiles under mild, biocompatible conditions to generate sulfonamides and sulfonate esters [2]. The high-yielding cascade synthesis of pyrazolyl aliphatic sulfonyl fluorides (66–98%) [3] ensures a cost-effective supply of the core scaffold, enabling rapid parallel synthesis of libraries containing hundreds of analogs. This methodology outperforms traditional sulfonyl chloride-based approaches in both yield and operational simplicity, making it ideal for hit-to-lead optimization campaigns where rapid SAR iteration is critical [3].

Selective Serine Hydrolase Inhibitor Development

Incorporate 1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride into inhibitor designs targeting serine hydrolases (e.g., BuChE, FAAH). The sulfonyl fluoride warhead provides a balanced reactivity that enables selective, time-dependent inhibition of the catalytic serine residue without the promiscuous labeling observed with sulfonyl chlorides or highly reactive fluorophosphonates [4]. The 1-ethyl-3,5-dimethyl pyrazole core can be further elaborated to occupy adjacent binding pockets, as seen with fluorosulfate pyrazoles that achieve potent BuChE inhibition (IC50 = 0.79 μM) while sparing AChE [4]. This application is particularly relevant for CNS drug discovery programs where target selectivity is paramount to avoid cholinergic side effects.

Application
Selection Property
Validation Focus
Kinase Probe Design
Pyrazole hinge-binding motif; SuFEx warhead
Kinase selectivity profiling and target engagement
SuFEx Library Synthesis
High-yielding cascade method; SuFEx hub
Sulfonamide/sulfonate diversity and reaction scope
Serine Hydrolase Inhibitor Research
Tunable sulfonyl fluoride reactivity
Enzyme isoform selectivity and off-target profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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